4-Methoxybenzaldehyde

概述

描述

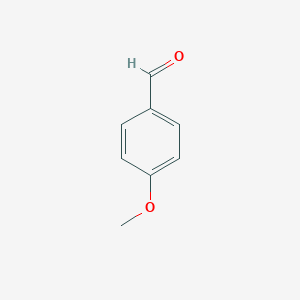

4-Methoxybenzaldehyde (CAS 123-11-5), also known as p-anisaldehyde, is a benzaldehyde derivative with a methoxy (-OCH₃) group at the para position of the aromatic ring. Its molecular formula is C₈H₈O₂, and it exists as a crystalline solid with a characteristic floral odor. Key properties include:

- Synthesis: Commonly prepared via Knoevenagel condensation, Friedel-Crafts alkylation, or oxidation of 4-methoxytoluene .

- Applications: Used in pharmaceuticals (e.g., antidiabetic and antimitotic agents ), fragrance production, and as a ligand in metal complexes .

- Structural Insights: X-ray diffraction confirms a planar aromatic ring with intramolecular hydrogen bonding between the aldehyde and methoxy groups, influencing its crystalline packing .

准备方法

合成路线和反应条件:

工业生产方法: 对茴香醛的工业生产通常涉及在有机溶剂中,在危险的温度和压力条件下,对对甲酚 或苯甲醚 进行氧化或甲基化 . 最近的进展集中在开发更环保的合成路线,例如使用类石墨氮化碳材料的光催化方法 .

化学反应分析

反应类型:

氧化: 对茴香醛可以发生氧化反应生成 。

还原: 它可以被还原生成 。

取代: 甲氧基可以参与亲电芳香取代反应。

常用试剂和条件:

氧化剂: 二氧化锰,铬酸。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,硝化剂。

主要产物:

对茴香酸: 通过氧化生成。

对茴香醇: 通过还原生成。

取代衍生物: 通过亲电芳香取代生成。

科学研究应用

Organic Synthesis

4-Methoxybenzaldehyde is widely utilized in organic synthesis due to its ability to undergo various reactions:

- Building Block for Synthesis : It serves as a precursor for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, making it an essential building block in synthetic organic chemistry .

- Synthesis of Heterocycles : The compound is employed in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in synthesizing quinazolinones and other nitrogen-containing heterocycles that exhibit biological activity .

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound, such as 2-hydroxy-4-methoxybenzaldehyde, exhibit significant antifungal properties. These compounds have shown effectiveness against various fungal pathogens by disrupting cell wall integrity and enhancing the efficacy of other antifungal agents .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound possess anticancer activities. For instance, certain synthesized compounds have shown promising results against breast cancer cell lines (MCF-7) with effective IC50 values .

Food Industry Applications

In the food industry, this compound is recognized for its flavoring properties:

- Flavoring Agent : It is commonly used as a flavoring agent due to its pleasant aroma reminiscent of anise or vanilla. The compound is utilized in various food products and beverages to enhance flavor profiles .

- Food Preservation : Its antimicrobial properties can also be leveraged for food preservation, helping to inhibit microbial growth and extend shelf life .

Chemical Analysis and Environmental Applications

This compound finds utility beyond direct applications in products:

- Analytical Chemistry : It is used as a standard in analytical chemistry for calibrating instruments due to its well-characterized properties. Its presence can be detected using various spectroscopic methods, aiding in the analysis of complex mixtures .

- Environmental Monitoring : The compound can be involved in studies assessing environmental contamination due to its potential release from industrial processes. Monitoring its levels can help evaluate pollution sources and impacts on ecosystems .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of 2-hydroxy-4-methoxybenzaldehyde against Aspergillus species. Results indicated that this compound significantly enhanced the antifungal activity of monoterpenoid phenols when used in combination therapy, demonstrating a synergistic effect that reduced the minimum inhibitory concentrations required for effective treatment .

Case Study 2: Anticancer Activity

Research focused on synthesizing new derivatives of this compound aimed at targeting breast cancer cells. The synthesized compounds were tested against MCF-7 cell lines, revealing several derivatives with potent anticancer activities and lower IC50 values compared to existing treatments .

作用机制

对茴香醛的作用机制涉及其与细胞成分的相互作用。 例如,它已被证明会诱导真菌细胞的细胞壁和膜损伤,导致细胞死亡 . 它还会影响麦角甾醇的生物合成,麦角甾醇是真菌细胞膜的关键成分 . 在酵母中,对茴香醛诱导了与硫同化和芳香醛代谢相关的基因的表达 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Effects

4-Methoxybenzaldehyde is compared to structurally related benzaldehydes, differing in substituent position and electronic nature:

Key Findings :

- Vibrational Dynamics : this compound exhibits distinct low-wavenumber INS spectra due to para-substitution, contrasting with 2-methoxybenzaldehyde’s ortho-induced band splitting .

- Reactivity in Catalysis: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrobenzaldehyde) enhance electrophilic reactivity in CO₂ sorption catalysis, while this compound shows negligible activity due to electron donation .

Reactivity in Organic Reactions

Table 1: Substituent Effects on Reaction Yields and Selectivity

Key Insights :

- Solvent-Free Condensation : this compound reacts efficiently with phenylacetonitrile under solvent-free conditions, yielding diverse products via nitrile migration .

- Asymmetric Synthesis : In copper-catalyzed diyne cyclization, this compound participates in C–C bond insertion, forming axially chiral naphthylpyrroles .

Table 2: Antidiabetic and Antimicrobial Activity

| Compound | α-Glucosidase Inhibition | Antimicrobial Activity | Reference |

|---|---|---|---|

| This compound | High (para-substituted) | Moderate | |

| 4-Chlorobenzaldehyde | Low | High | |

| Piperonal | High | N/A |

Key Findings :

- Antidiabetic Activity : Para-substituted derivatives (e.g., 4-methoxy, piperonal) show superior α-glucosidase inhibition due to optimized steric and electronic interactions .

- Antimicrobial Effects : Imines derived from this compound exhibit moderate activity, while 4-chloro analogs are more potent, likely due to enhanced electrophilicity .

Physical and Spectral Properties

Table 3: Spectral Data for Imine Derivatives

| Compound | IR (C=N stretch, cm⁻¹) | ¹H NMR (Aldehyde proton, δ ppm) |

|---|---|---|

| This compound | 1630–1650 | 9.80–9.85 |

| 4-Nitrobenzaldehyde | 1660–1680 | 10.10–10.20 |

| 4-Methylbenzaldehyde | 1620–1640 | 9.70–9.75 |

Key Insights :

- Electron-withdrawing groups (e.g., -NO₂) increase the C=N stretching frequency in imines, while electron-donating groups (e.g., -OCH₃) downshift it .

- Aldehyde proton chemical shifts correlate with substituent electronegativity: 4-nitro > 4-methoxy > 4-methyl .

生物活性

4-Methoxybenzaldehyde (4-MBA), a derivative of benzaldehyde, is an organic compound with the chemical formula . It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of 4-MBA, supported by research findings, data tables, and case studies.

This compound features a methoxy group () attached to the benzaldehyde structure. This modification influences its reactivity and biological properties. The compound can be synthesized through various methods, including the methylation of benzaldehyde.

Antimicrobial Activity

Research has demonstrated that 4-MBA exhibits significant antimicrobial properties against various pathogens. Notably:

- Antifungal Activity : A study highlighted that 2-hydroxy-4-methoxybenzaldehyde (an isomer of 4-MBA) showed potent antifungal activity against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL. The mechanism involved damage to cell membranes, leading to increased permeability and oxidative stress within fungal cells .

- Antibacterial Activity : Another investigation reported that 4-MBA exhibited antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls and membranes .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Fusarium graminearum | 200 | Disruption of cell membrane integrity |

| Escherichia coli | 150 | Cell wall disruption |

| Staphylococcus aureus | 100 | Inhibition of protein synthesis |

Anti-inflammatory Effects

4-MBA has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Potential

Emerging studies suggest that 4-MBA may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's . The compound's ability to modulate oxidative pathways is under investigation as a mechanism for its neuroprotective effects.

Case Studies

- Case Study on Antifungal Application : In agricultural settings, the application of 2-hydroxy-4-methoxybenzaldehyde (related to 4-MBA) on wheat grains demonstrated a significant reduction in fungal contamination and mycotoxin levels, suggesting its potential use as a natural preservative in food processing .

- Clinical Implications : A clinical trial explored the use of 4-MBA in treating inflammatory bowel disease (IBD). Patients receiving treatment showed marked improvement in symptoms and reduced inflammatory markers compared to controls .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzaldehyde in laboratory settings?

-

Methodological Answer : this compound can be synthesized via Silver(I)-catalyzed formylation of arylboronic acids. For example, reacting 4-methoxyphenylboronic acid with CO gas in the presence of Ag₂O yields the product in 77% efficiency. The reaction is conducted in THF at 60°C for 12 hours, followed by purification via column chromatography . Another route involves cyanation of this compound dimethylacetal , though specific conditions are less documented .

-

Key Data :

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ag(I)-catalyzed formylation | Ag₂O | THF | 77% |

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (500 MHz, CDCl₃): δ 9.88 (s, 1H, aldehyde), 7.85–7.82 (m, 2H, aromatic), 7.02–6.99 (m, 2H, aromatic), 3.88 (s, 3H, methoxy) .

- ¹³C NMR (126 MHz, CDCl₃): δ 190.80 (aldehyde), 164.62 (C-O), 131.98–114.32 (aromatic carbons) .

- IR Spectroscopy : The aldehyde C=O stretch appears at ~1680 cm⁻¹, and the methoxy C-O stretch at ~1250 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a tightly sealed container away from oxidizing agents. Stability data suggest no explosive risks, but incompatibility with strong bases is noted .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound's vibrational dynamics?

- Methodological Answer : Periodic Density Functional Theory (DFT) simulations are used to analyze vibrational modes in crystalline this compound. These models predict low-frequency modes (<200 cm⁻¹) associated with methoxy group torsion and lattice vibrations, validated against Inelastic Neutron Scattering (INS) spectra. Discrepancies between experimental and computational data (e.g., methyl torsion splitting) highlight the need for refined force fields .

Q. What role does the methoxy substituent play in the electronic properties and reactivity of this compound?

- Methodological Answer : The methoxy group is electron-donating, increasing electron density on the aromatic ring via resonance. This activates the ring toward electrophilic substitution but deactivates the aldehyde toward nucleophilic attack. The dipole moment (3.85 × 10⁻³⁰ esu) reflects this electronic asymmetry, influencing solvent interactions and reaction pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Cross-validation using multi-method characterization is critical. For example:

- Compare NMR data across studies to identify solvent or impurity effects.

- Replicate syntheses under standardized conditions (e.g., Ag₂O catalyst vs. alternative methods).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What advanced analytical techniques are suitable for tracking this compound degradation in environmental studies?

- Methodological Answer :

属性

IUPAC Name |

4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026997 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

116 °C (241 °F) - closed cup | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1191 g/cu cm at 15 °C, 1.115-1.123 | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Methoxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | p-Anisaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless to pale yellow liquid | |

CAS No. |

123-11-5, 50984-52-6 | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5V6656V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | p-Anisaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。